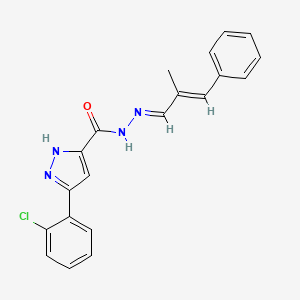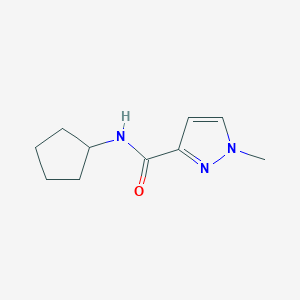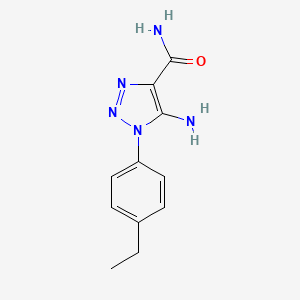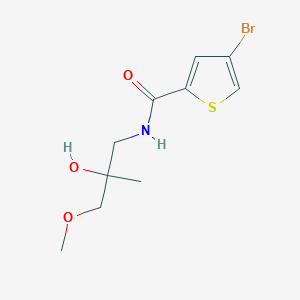
2-氰基-N-(2,4-二甲基苯基)-3-苯基丙烯酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound 2-Cyano-N-(2,4-dimethylphenyl)-3-phenylacrylamide is a derivative of 2-cyanoarylacrylamide (2-CAA), which has been reported to exhibit fluorescence properties. This is attributed to the formation of dimeric interactions through hydrogen bonds between carbonyl oxygens and amide hydrogens, leading to a dimeric structure that is further stabilized by π-π interactions .
Synthesis Analysis
The synthesis of 2-Cyano-N-(2,4-dimethylphenyl)-3-phenylacrylamide derivatives has been explored, with a focus on tuning the electronic properties of these compounds. The synthesis involves the formation of hydrogen-bonded dimers, which are confirmed by single-crystal X-ray structure analysis. The choice of substituents can influence the equilibrium between amide and iminol tautomers in solution, which is a critical aspect of the synthesis process .
Molecular Structure Analysis
The molecular structure of 2-Cyano-N-(2,4-dimethylphenyl)-3-phenylacrylamide derivatives is characterized by the presence of hydrogen-bonded dimers. These dimers exhibit a parallel stacking arrangement, which is mediated by significant π-π interactions. The structure is further analyzed using (1)H NMR and fluorescence spectral studies, indicating the coexistence of amide and iminol tautomers .
Chemical Reactions Analysis
Although not directly related to 2-Cyano-N-(2,4-dimethylphenyl)-3-phenylacrylamide, the reactivity of similar cyanothioacrylamides has been studied. These compounds undergo cycloaddition reactions with various reagents such as dimethyl acetylenedicarboxylate, methyl propiolate, and N-phenylmaleimide, leading to the formation of thiopyrans. The reactions are noted to be regio- and stereoselective .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-Cyano-N-(2,4-dimethylphenyl)-3-phenylacrylamide derivatives are influenced by the tautomeric equilibrium between amide and iminol forms. The fluorescence properties, including excitation-wavelength-dependent fluorescence spectrum and biexponential fluorescence decay profiles, suggest the presence of more than one emitting species. The solvent's nature can also affect the tautomeric equilibrium, indicating solvent-dependent physical and chemical properties .
科学研究应用
光致发光材料
类似氰基丙烯酰胺化合物的电化学氧化已探索用于开发新型光致发光材料。例如,2-氨基-3-氰基-4-苯基噻吩的电氧化导致发现了具有显着光致发光性质的π-共轭低聚氨基噻吩,表明在光电器件和传感器中具有潜在应用(Ekinci 等人,2000)。
有机合成和催化
该化合物及其衍生物已用于有机合成中,特别是在无金属复杂有机结构的合成中。例如,N,2-二芳基丙烯酰胺已用于直接和选择性的氧化 C(sp2)−C(sp2) 键形成,以在温和条件下组装生物学上重要的结构,展示了此类化合物在促进复杂合成转化中的效用(Cao 等人,2016)。
动力蛋白 GTP 酶抑制
对 2-氰基丙烯酰胺衍生物的研究导致发现了动力蛋白 GTP 酶的有效抑制剂,动力蛋白 GTP 酶是一种在网格蛋白介导的内吞作用过程中至关重要的酶。这表明在细胞过程研究和针对细胞内化机制的治疗剂开发中具有潜在应用(Gordon 等人,2013)。
太阳能电池应用
在可再生能源领域,2-氰基丙烯酰胺的衍生物已被分子工程化作为太阳能电池的有机敏化剂。这些敏化剂在锚定到半导体表面后,在将入射光子转换为电流方面显示出高效率,突出了此类化合物在开发高效率光伏器件中的潜力(Kim 等人,2006)。
安全和危害
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H312, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .
属性
IUPAC Name |
(E)-2-cyano-N-(2,4-dimethylphenyl)-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O/c1-13-8-9-17(14(2)10-13)20-18(21)16(12-19)11-15-6-4-3-5-7-15/h3-11H,1-2H3,(H,20,21)/b16-11+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTYLGQSEHHLRJR-LFIBNONCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C(=CC2=CC=CC=C2)C#N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)NC(=O)/C(=C/C2=CC=CC=C2)/C#N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyano-N-(2,4-dimethylphenyl)-3-phenylacrylamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 4-[[2-[[5-(naphthalene-2-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2548285.png)


![N5-(3,4-dichlorophenyl)-4-hydroxy-N2,N2,3-trimethyl-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-2,5-dicarboxamide](/img/structure/B2548291.png)

![2-(2-(4-ethoxyphenyl)-2-oxoethyl)-4-propyl-[1,2,4]triazolo[4,3-a]quinazoline-1,5(2H,4H)-dione](/img/structure/B2548293.png)
![3-(3,4-dimethoxyphenyl)-2-((naphthalen-1-ylmethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2548297.png)
![3-{4-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-4-oxobutyl}quinazoline-2,4(1H,3H)-dione](/img/structure/B2548298.png)




![[4-[(E)-2-cyano-3-(2-nitroanilino)-3-oxoprop-1-enyl]-2-ethoxyphenyl] naphthalene-1-carboxylate](/img/structure/B2548306.png)
![4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(1,2,4,5-tetrahydronaphtho[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2548308.png)